1-[2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a phenyl group and a phenylamino group attached to the thiadiazole ring, making it a significant molecule in various scientific research fields .
Vorbereitungsmethoden
The synthesis of 1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE typically involves multi-step reactions starting from readily available precursors. Industrial production methods often employ high-acidity ionic liquid catalysts to optimize yield and purity .
Analyse Chemischer Reaktionen
1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the conversion of the thiadiazole ring to a more reduced form.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as inhibitors for specific enzymes, making them potential candidates for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE is unique due to its specific structural features and functional groups. Similar compounds include:
1-Phenyl-2-(phenylamino)ethanone: This compound shares a similar core structure but lacks the thiadiazole ring, resulting in different chemical and biological properties.
Thiazole derivatives: These compounds contain a thiazole ring instead of a thiadiazole ring and exhibit distinct reactivity and applications.
The uniqueness of 1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE lies in its combination of phenyl, phenylamino, and thiadiazole moieties, which confer specific chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C16H15N3OS |
---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-(2-phenyl-5-phenylimino-1,3,4-thiadiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C16H15N3OS/c1-12(20)19-15(13-8-4-2-5-9-13)21-16(18-19)17-14-10-6-3-7-11-14/h2-11,15H,1H3,(H,17,18) |
InChI-Schlüssel |
CLQUYVOTNMOXHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(SC(=NC2=CC=CC=C2)N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.